molecular formula C9H7F3N4 B2370239 4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2319807-37-7

4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2370239
CAS No.: 2319807-37-7
M. Wt: 228.178
InChI Key: CCBUFMIMJWGYFL-UHFFFAOYSA-N
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Description

4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. The presence of a trifluoromethyl group and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound.

    Coupling of Pyrazole and Pyrimidine Rings: The final step involves coupling the pyrazole and pyrimidine rings through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrazole-pyrimidine derivatives.

Scientific Research Applications

4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole and pyrimidine rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methyl-1H-pyrazol-1-yl)-6-chloropyrimidine
  • 4-(4-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine
  • 4-(4-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidine

Uniqueness

4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c1-6-3-15-16(4-6)8-2-7(9(10,11)12)13-5-14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBUFMIMJWGYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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